3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile
Overview
Description
3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research has shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases, such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile in lab experiments include its potent inhibitory effects on certain enzymes, its potential applications in the development of new drugs and therapies, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile. One direction is to further study its potential applications in the development of new drugs and therapies for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential toxicity.
Scientific Research Applications
The potential applications of 3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile in scientific research are vast. This compound has been shown to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a promising candidate for the development of new drugs and therapies for the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
3-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-12-4-5-15-13(10-12)14-11-18(2)9-6-16(14)19(15)8-3-7-17/h4-5,10H,3,6,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYXVIAMHBGWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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